Introduction: The Strategic Value of a Substituted Nicotinonitrile
Introduction: The Strategic Value of a Substituted Nicotinonitrile
An In-Depth Technical Guide to 6-Chloro-4-methoxynicotinonitrile (CAS: 1187190-69-7): Synthesis, Reactivity, and Characterization
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its derivatives, particularly functionalized nicotinonitriles (3-cyanopyridines), are of significant interest due to their versatile reactivity and prevalence in bioactive molecules.[1][2][3] The nitrile group acts as a potent pharmacophore and a versatile synthetic handle, capable of participating in various chemical transformations.[4]
This technical guide provides a comprehensive overview of 6-Chloro-4-methoxynicotinonitrile, a trifunctional heterocyclic building block. We will delve into its synthesis, explore the nuanced reactivity imparted by its specific substitution pattern, detail its analytical characterization, and discuss its strategic application in the synthesis of more complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable chemical intermediate.
Molecular Structure and Physicochemical Properties
6-Chloro-4-methoxynicotinonitrile possesses a unique electronic and steric profile. The electron-withdrawing nature of the nitrile and chloro substituents, combined with the electron-donating effect of the methoxy group, creates a pyridine ring with distinct regions of reactivity, making it a highly strategic synthon.
Caption: Chemical Structure of 6-Chloro-4-methoxynicotinonitrile.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1187190-69-7 | [5][6] |
| Molecular Formula | C₇H₅ClN₂O | [6][7] |
| Molecular Weight | 168.58 g/mol | [5][7] |
| Appearance | Solid | [8] |
| Purity | Typically ≥95% | [9] |
| Storage | Inert atmosphere, 2-8°C |[5] |
Synthesis and Purification
The most direct and efficient synthesis of 6-Chloro-4-methoxynicotinonitrile involves a selective nucleophilic aromatic substitution (SNAr) reaction. The starting material, 4,6-dichloronicotinonitrile, possesses two chlorine atoms at electronically distinct positions. The C4 position is more activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate by the adjacent nitrile group. This electronic preference allows for the selective displacement of the C4-chloro substituent by a methoxide source, leaving the C6-chloro group intact for subsequent functionalization.
Caption: Synthesis of 6-Chloro-4-methoxynicotinonitrile via Selective SNAr.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[10]
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous methanol (10 mL).
-
Reaction Setup: Add 4,6-dichloronicotinonitrile (200 mg, 1.06 mmol) to the methanol.
-
Nucleophile Addition: Add a 0.5 M solution of sodium methoxide in methanol (2.12 mL, 1.06 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60°C and stir overnight. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by adding 1 M hydrochloric acid (approx. 8 mL).
-
Workup - Solvent Removal: Remove the volatile components (primarily methanol) via distillation under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel. A typical elution gradient is 10% to 50% ethyl acetate in hexane.
-
Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure to yield 6-chloro-4-methoxynicotinonitrile as a solid (Typical yield: ~150 mg, 77%).[10]
Reactivity and Synthetic Utility
The primary value of 6-Chloro-4-methoxynicotinonitrile lies in the orthogonal reactivity of its functional groups. The C6-chloro atom is the principal site for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions.
The C-Cl bond on the pyridine ring is less reactive than corresponding C-Br or C-I bonds, a reality that necessitates carefully optimized catalytic systems.[11] Modern palladium catalysis, often employing electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like RuPhos or XPhos) or N-heterocyclic carbenes (NHCs), has proven highly effective in activating these less reactive C-Cl bonds for efficient cross-coupling.[11][12][13]
Caption: Cross-Coupling Applications of 6-Chloro-4-methoxynicotinonitrile.
This strategic C-Cl bond allows for the late-stage introduction of aryl, heteroaryl, amino, alkynyl, and other functionalities, making it an invaluable tool in the construction of compound libraries for screening in drug discovery programs.[14][15]
Spectroscopic Analysis and Characterization
Unambiguous structural confirmation is critical. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a complete analytical profile of the molecule.
Caption: General workflow for spectral analysis.
Table 2: Spectroscopic Data for 6-Chloro-4-methoxynicotinonitrile
| Technique | Parameter | Observed / Expected Value | Assignment / Rationale | Source(s) |
|---|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 8.48 ppm (s, 1H) | Pyridine Ring (H-2) | [10] |
| (400 MHz, CDCl₃) | 6.98 ppm (s, 1H) | Pyridine Ring (H-5) | [10] | |
| 4.03 ppm (s, 3H) | Methoxy (-OCH₃) | [10] | ||
| ¹³C NMR | Chemical Shift (δ) | ~165-170 ppm | C4-OCH₃ | Predicted[16] |
| (Predicted) | ~150-155 ppm | C2 | Predicted[16] | |
| ~150-155 ppm | C6-Cl | Predicted[16] | ||
| ~115-120 ppm | C≡N | Predicted[17] | ||
| ~110-115 ppm | C5 | Predicted[16] | ||
| ~90-95 ppm | C3-CN | Predicted | ||
| ~55-60 ppm | -OC H₃ | Predicted[16] | ||
| Mass Spec. | m/z | [M+H]⁺ ≈ 169 | Molecular Ion | Calculated |
| (ESI+) | Isotopic Pattern | Characteristic M+2 peak (~33% intensity of M) | Confirms presence of one Chlorine atom[18] | |
| IR | Wavenumber (ν) | ~2220-2240 cm⁻¹ | Strong C≡N stretch | Characteristic[17] |
| (Predicted) | ~1580-1600 cm⁻¹ | C=C / C=N ring stretches | Characteristic | |
| ~1250-1300 cm⁻¹ | Aryl-O-C stretch | Characteristic |
| | | ~750-800 cm⁻¹ | C-Cl stretch | Characteristic[19] |
Safety and Handling
As with all laboratory chemicals, 6-Chloro-4-methoxynicotinonitrile should be handled with appropriate care in a well-ventilated fume hood. While a specific safety data sheet (SDS) should always be consulted, general hazards for related chlorinated aromatic compounds include:
-
Skin Irritation: May cause skin irritation upon contact.[20]
-
Eye Damage: Risk of serious eye irritation or damage.[20]
-
Harmful if Ingested/Inhaled: Avoid ingestion and inhalation of dust.
Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required at all times.[21]
Conclusion
6-Chloro-4-methoxynicotinonitrile is a highly functionalized and synthetically valuable building block. Its well-defined synthesis from readily available precursors and the strategic positioning of its chloro, methoxy, and nitrile groups offer a robust platform for chemical diversification. The C6-chloro group, in particular, serves as a reliable handle for modern cross-coupling reactions, enabling the efficient construction of complex molecular targets. The data and protocols presented in this guide underscore its utility and provide a solid foundation for its application in research, development, and the synthesis of novel chemical entities for the pharmaceutical and materials science industries.
References
- Synthesis. FeCl 3 -Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Thieme Chemistry. Available at: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0036-1588923
- Wolfe, J. P., et al. (2010). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/ja102120t
- ChemicalBook. 6-Chloro-4-methoxypyridine-3-carbonitrile | 1187190-69-7. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62939467.htm
- BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chloropyrimidines. Available at: https://www.benchchem.com/product/B5834/application-note/palladium-catalyzed-cross-coupling-of-chloropyrimidines
- Procter, D. J., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N-heterocycles. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc04760a
- Miras, M., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). DOI:10.1039/D2FD00165A. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/fd/d2fd00165a
- ResearchGate. Reactivity exploration for the Pd‐catalyzed cross‐coupling reaction.... Available at: https://www.researchgate.net/figure/Reactivity-exploration-for-the-Pd-catalyzed-cross-coupling-reaction-between_tbl2_334585149
- Weix, D. J., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4369805/
- Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Available at: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01289a
- NIH. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7483789/
- BenchChem. A Comparative Guide to the Reaction Products of 6-Chloro-4-methoxynicotinaldehyde. Available at: https://www.benchchem.com/product/B5834/application-note/reaction-products-of-6-chloro-4-methoxynicotinaldehyde
- BLD Pharm. 1187190-69-7|6-Chloro-4-methoxynicotinonitrile. Available at: https://www.bldpharm.com/products/1187190-69-7.html
- American Elements. 6-Chloro-4-methoxynicotinonitrile | CAS 1187190-69-7. Available at: https://www.americanelements.com/6-chloro-4-methoxynicotinonitrile-1187190-69-7
- Apollo Scientific. 6-Chloro-4-methoxynicotinonitrile. Available at: https://www.apolloscientific.co.uk/msds/OR303813_msds.pdf
- Sunway Pharm Ltd. 6-Chloro-4-methoxynicotinonitrile - CAS:1187190-69-7. Available at: https://www.3wpharm.com/product/6-Chloro-4-methoxynicotinonitrile_69467.html
- ResearchGate. Synthesis and fluorescent properties of highly substituted nicotinonitrile derivatives obtained via «one-pot» Zincke reaction | Request PDF. Available at: https://www.researchgate.net/publication/375323498_Synthesis_and_fluorescent_properties_of_highly_substituted_nicotinonitrile_derivatives_obtained_via_one-pot_Zincke_reaction
- AccelaChem. 2006276-86-2,5-(Boc-amino)-1-(2-pyridyl)imidazole. Available at: https://www.accelachem.com/product/2006276-86-2.html
- BenchChem. An In-depth Technical Guide on the Spectral Data of 6-Chloro-4-methoxynicotinaldehyde. Available at: https://www.benchchem.
- BenchChem. A Spectroscopic Showdown: Unraveling the Isomers of 6-Chloro-4-methoxynicotinaldehyde. Available at: https://www.benchchem.com/product/B5834/application-note/isomers-of-6-chloro-4-methoxynicotinaldehyde
- CymitQuimica. 4-Chloro-6-methoxynicotinonitrile. Available at: https://www.cymitquimica.com/base/files/master/products/4-chloro-6-methoxynicotinonitrile-1261493-38-2-10-f453540.html
- PubMed Central. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3470077/
- BenchChem. The Pivotal Role of 6-Chloro-4-methoxynicotinaldehyde in Modern Medicinal Chemistry: A Technical Guide. Available at: https://www.benchchem.com/product/B5834/application-note/role-of-6-chloro-4-methoxynicotinaldehyde-in-medicinal-chemistry
- ChemicalBook. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis. Available at: https://www.chemicalbook.com/synthesis/243469-65-0.htm
- ChemicalBook. 6-Chloro-4-methoxynicotinic acid | 716362-10-6. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7763619.htm
- Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: https://drughunter.com/flash-talk/roles-of-the-chloro-and-methoxy-groups-in-drug-discovery
- Sigma-Aldrich. SAFETY DATA SHEET. Available at: https://www.sigmaaldrich.com/US/en/sds/aldrich/z742928
- Fisher Scientific. SAFETY DATA SHEET. Available at: https://www.fishersci.com/msds?productName=AC456900050
- ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. Available at: https://www.researchgate.net/post/NMR_mass_spectroscopy_IR-finding_compound_structure
- PubMed Central. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381666/
- ABI Chem. 6-CHLORO-4-METHOXYNICOTINONITRILE;1187190-69-7. Available at: https://www.abichem.com/product_show.php?id=AC2A00Z2S
- Guidechem. 2-amino-4-methoxypyridine-3-carbonitrile 98651-70-8 wiki. Available at: https://www.guidechem.com/wiki/2-amino-4-methoxypyridine-3-carbonitrile-98651-70-8.html
- BenchChem. 6-Chloro-2-methoxy-4-phenylnicotinonitrile | 82420-66-4. Available at: https://www.benchchem.com/product/B92270
- PubMed Central. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2894121/
- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available at: https://www.youtube.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7552599/
- MDPI. One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Available at: https://www.mdpi.com/1420-3049/26/22/7027
- Boston University. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: https://blogs.bu.edu/chem527/files/2018/02/Chapter-13-Spectroscopy-NMR-IR-MS-UV-Vis.pdf
- RSC Publishing. Effect of “magic chlorine” in drug discovery: an in silico approach. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02540c
- ChemScene. 1312118-17-4 | 6-Chloro-4-methoxynicotinamide. Available at: https://www.chemscene.com/products/6-Chloro-4-methoxynicotinamide-1312118-17-4.html
- PubChem. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/45489866
- ResearchGate. (PDF) Convenient synthetic method for 6-substituted derivatives of 4-methylumbelliferone. Available at: https://www.researchgate.
Sources
- 1. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Chloro-2-methoxy-4-phenylnicotinonitrile | 82420-66-4 | Benchchem [benchchem.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1187190-69-7|6-Chloro-4-methoxynicotinonitrile|BLD Pharm [bldpharm.com]
- 6. americanelements.com [americanelements.com]
- 7. 6-Chloro-4-methoxynicotinonitrile - CAS:1187190-69-7 - Sunway Pharm Ltd [3wpharm.com]
- 8. 6-CHLORO-4-METHOXYNICOTINONITRILE;1187190-69-7 [abichem.com]
- 9. 4-Chloro-6-methoxynicotinonitrile | CymitQuimica [cymitquimica.com]
- 10. 6-Chloro-4-methoxypyridine-3-carbonitrile | 1187190-69-7 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. lehigh.edu [lehigh.edu]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. fishersci.com [fishersci.com]
